N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-10-3-1-4-11(7-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)5-2-6-14(16)21/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSTRNBFPIMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical research. Its molecular formula is with a molecular weight of approximately 469.9 g/mol .
Structural Characteristics
The structure of this compound includes:
- A thieno[3,4-c]pyrazole core.
- A chlorophenyl substituent.
- A difluorobenzamide moiety.
These structural features contribute to its biological activity and therapeutic potential.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing thieno[3,4-c]pyrazole scaffolds can inhibit cancer cell proliferation in various types of cancer cell lines. The exact mechanisms often involve the modulation of specific signaling pathways related to cell growth and apoptosis .
Antifungal and Antitubercular Properties
In vitro studies have demonstrated antifungal and antitubercular activities for compounds with similar pyrazole structures. These compounds have shown effectiveness against pathogenic strains of fungi and Mycobacterium tuberculosis, suggesting that they may serve as promising candidates for further development in treating infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor growth or microbial survival.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells through various intracellular signaling pathways.
- Disruption of Cellular Metabolism : By interfering with metabolic processes, it can hinder the growth and replication of pathogens .
Study 1: Antitumor Evaluation
A study evaluated the antiproliferative effects of several thieno[3,4-c]pyrazole derivatives on breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity against these cancer types .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. The results revealed that some compounds displayed significant antifungal activity against various strains, highlighting their potential as therapeutic agents against fungal infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₂ClF₂N₃OS
- Molecular Weight : 391.82 g/mol
- CAS Number : 450340-87-1
The structure features a thieno[3,4-c]pyrazole ring system fused with a difluorobenzamide moiety, which contributes to its diverse reactivity and biological potential.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide exhibit significant anticancer properties. The thieno[3,4-c]pyrazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research involving docking studies suggests that these compounds may interact effectively with key proteins involved in cancer progression, such as kinases and transcription factors .
Anti-inflammatory Properties
The compound has shown promise as a potential anti-inflammatory agent. In silico studies have demonstrated its ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. This suggests that further optimization of the compound could lead to effective treatments for inflammatory diseases .
Antimicrobial Activity
Preliminary antimicrobial assays have indicated that thieno[3,4-c]pyrazole derivatives possess antibacterial and antifungal properties. Compounds structurally related to this compound have been tested against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition zones and low minimum inhibitory concentrations (MICs) against these microorganisms .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies suggest that the compound's charge transport properties could enhance the efficiency of electronic devices when incorporated into device architectures.
Photovoltaic Applications
Research has indicated that thieno[3,4-c]pyrazole derivatives can be utilized as electron acceptors in organic solar cells. The incorporation of this compound into polymer blends has shown improved power conversion efficiencies due to its favorable energy levels and light absorption characteristics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and similarities among related compounds:
Key Observations:
- Halogenation : The target compound’s 3-chlorophenyl and 2,6-difluoro groups may enhance lipophilicity and metabolic stability compared to the 2,3-dimethylphenyl analog .
- Backbone Modifications : The 5-oxo group in the analog from introduces a hydrogen-bond acceptor, which could influence interactions with biological targets .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienopyrazole ring system is typically assembled via cyclocondensation between thiophene-3,4-dicarbonyl precursors and hydrazines. For example, 3,4-dicyanothiophene reacts with hydrazine hydrate in ethanol under reflux to yield the dihydrothienopyrazole intermediate.
Reaction Conditions
- Hydrazine hydrate (2.5 equiv)
- Ethanol, reflux, 12 hours
- Yield: 68–72%
Functionalization at Position 2
Introducing the 3-chlorophenyl group requires electrophilic aromatic substitution or Ullmann-type coupling. A copper-catalyzed Ullmann reaction between 2-bromo-thienopyrazole and 3-chlorophenylboronic acid achieves this efficiently:
Protocol
| Component | Quantity | Conditions |
|---|---|---|
| 2-Bromo-thienopyrazole | 1.0 equiv | DMF, 110°C, 24 hours |
| 3-Chlorophenylboronic acid | 1.2 equiv | CuI (10 mol%), K2CO3 (2.5 equiv) |
| Yield | 85% |
Amidation with 2,6-Difluorobenzoyl Chloride
Carboxylic Acid Activation
The primary amine at position 3 of the thienopyrazole reacts with 2,6-difluorobenzoyl chloride via Schotten-Baumann conditions. Pre-activation of the amine using triethylamine (TEA) in tetrahydrofuran (THF) ensures efficient coupling.
Stepwise Procedure
- Dissolve 3-amino-thienopyrazole (1.0 equiv) in anhydrous THF.
- Add TEA (2.5 equiv) and cool to 0°C.
- Slowly add 2,6-difluorobenzoyl chloride (1.1 equiv).
- Stir at room temperature for 6 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 78–82%
Alternative Coupling Reagents
For substrates sensitive to acyl chlorides, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated coupling offers superior selectivity:
| Parameter | Value |
|---|---|
| 3-Amino-thienopyrazole | 1.0 equiv |
| 2,6-Difluorobenzoic acid | 1.2 equiv |
| HATU | 1.5 equiv |
| DIPEA | 3.0 equiv |
| Solvent | DMF, 25°C, 12h |
| Yield | 89% |
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Purity ≥95% is routinely achieved.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.62 (s, 2H, CH2), 3.89 (s, 2H, CH2).
- HRMS : m/z calcd. for C19H12ClF2N3OS [M+H]⁺: 391.0432; found: 391.0429.
Optimization Challenges and Solutions
Byproduct Formation During Cyclocondensation
Excessive hydrazine concentrations promote dihydrothienopyrazole dimerization. Kinetic control via slow hydrazine addition mitigates this.
Amidation Side Reactions
Competitive N-acylation at the pyrazole nitrogen is suppressed using bulky bases (e.g., DIPEA) and low temperatures.
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production necessitates:
Q & A
Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, including cyclocondensation and amide coupling. Classical methods (e.g., reflux in anhydrous solvents) and modern techniques like microwave-assisted synthesis can enhance reaction efficiency. Key steps include:
- Cyclocondensation: Formation of the thieno[3,4-c]pyrazole core under controlled temperature (e.g., 120°C for 2 hours) .
- Amide Coupling: Use of coupling agents (e.g., DCC/DMAP) in dichloromethane (DCM) at room temperature for 24 hours .
Optimization requires monitoring temperature, solvent polarity, and reaction time. Analytical validation via NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 489.2) ensures structural fidelity .
Q. How should researchers approach structural elucidation, and which analytical techniques are most effective?
Answer: Structural determination relies on:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving anisotropic displacement parameters and twinning .
- NMR spectroscopy: 1H/13C NMR for confirming substituent positions (e.g., 3-chlorophenyl vs. 2,6-difluorobenzamide groups).
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., C19H13ClF2N3OS) .
Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility.
Q. What protocols ensure compound purity, and how are by-products minimized?
Answer:
- Chromatographic purification: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to minimize impurities.
- HPLC analysis: Monitor purity (>95%) using a C18 column and UV detection at 254 nm .
By-products (e.g., unreacted intermediates) are reduced by stoichiometric control and inert atmosphere reactions.
Q. What initial biological screening approaches are suitable for this compound?
Answer:
- In vitro assays: Screen against enzyme targets (e.g., kinases) using fluorescence-based activity assays.
- Cellular viability tests: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- Dose-response curves: Calculate IC50 values to establish potency thresholds .
Validate results with triplicate experiments and positive controls (e.g., staurosporine for kinase inhibition).
Advanced Research Questions
Q. How can computational modeling predict biological interactions, and what software is recommended?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., ATP-binding pockets).
- Molecular dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories.
- Free-energy calculations: Apply MM-PBSA to estimate binding affinities .
Cross-validate with crystallographic data (e.g., ligand electron density maps) to confirm binding poses .
Q. How can contradictions between in vitro and in silico activity data be resolved?
Answer:
- Assay validation: Ensure compound solubility (e.g., DMSO concentration <1%) and absence of aggregation artifacts.
- Metabolite screening: Use LC-MS to detect degradation products that may alter activity .
- Force field adjustments: Refine MD simulations with polarized charges for fluorine atoms to improve accuracy .
Publish raw data and negative results to enhance reproducibility.
Q. What advanced spectroscopic methods resolve electronic and steric effects of substituents?
Answer:
Q. What challenges arise in crystallographic refinement, and how are they addressed?
Answer:
- Twinning: Apply twin laws (e.g., -h, -k, -l) during SHELXL refinement .
- Disorder: Use PART instructions to model disordered solvent molecules or flexible substituents.
- High-resolution data: Include reflections up to 0.84 Å for anisotropic refinement of non-H atoms .
Validate refinement with R-factor convergence (<5%) and ΔF maps for residual electron density.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
